molecular formula C22H24N4O2S B11606861 N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide

N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B11606861
M. Wt: 408.5 g/mol
InChI Key: JJEBAMIPOAFZTF-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core hexahydrocycloocta[B]thieno[3,2-E]pyridine structure, followed by the introduction of the amino and acetamidophenyl groups. Common reagents used in these steps include various amines, acyl chlorides, and thiophene derivatives. Reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the compound’s specific structure and functional groups, which determine its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydrocycloocta[B]thieno[3,2-E]pyridine derivatives, as well as compounds with similar functional groups such as acetamidophenyl and amino groups.

Uniqueness

What sets N-(4-Acetamidophenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C22H24N4O2S/c1-13(27)24-15-8-10-16(11-9-15)25-21(28)20-19(23)17-12-14-6-4-2-3-5-7-18(14)26-22(17)29-20/h8-12H,2-7,23H2,1H3,(H,24,27)(H,25,28)

InChI Key

JJEBAMIPOAFZTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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